molecular formula C16H14BrNO4 B2445457 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromofuran-2-carboxylate

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2445457
M. Wt: 364.19 g/mol
InChI Key: NXBJIYZVKAMOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester is a member of quinolines.

Properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c17-14-8-7-13(22-14)16(20)21-10-15(19)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJIYZVKAMOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromofuran-2-carboxylate represents a unique chemical structure that integrates a dihydroquinoline moiety with a furan-2-carboxylate. This combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C14H12BrN1O4C_{14}H_{12}BrN_{1}O_{4}, characterized by the presence of both quinoline and furan rings. The integration of these structures often leads to enhanced biological properties due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production. This was observed in several types of cancer, including:

  • Breast Cancer (MCF-7)
  • Cervical Carcinoma (HeLa)
  • Duodenal Adenocarcinoma (HuTu 80)

These studies indicate that the compound may inhibit tumor growth by inducing DNA damage and disrupting cellular repair mechanisms, which are critical for cancer cell survival .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Apoptosis via mitochondrial pathway
HeLa20Induction of ROS
HuTu 8018DNA damage and repair inhibition

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. The presence of the furan ring is believed to enhance its antibacterial properties, potentially through interference with bacterial cell wall synthesis or function. In vitro tests have indicated activity against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study published in Molecules highlighted that derivatives of similar structures exhibit high selectivity towards cancer cells while sparing normal cells. The study emphasized the role of electron-withdrawing groups in enhancing cytotoxicity and selectivity against tumor cells .
  • Antimicrobial Efficacy :
    Research conducted on various furan derivatives indicated that modifications to the furan ring can significantly impact antimicrobial activity. The incorporation of halogens, such as bromine, was found to enhance efficacy against Gram-positive bacteria .
  • Mechanistic Insights :
    Investigations into the mechanism revealed that compounds inducing ROS can lead to oxidative stress in cancer cells, ultimately triggering apoptosis. This dual action—both antiproliferative and pro-apoptotic—highlights the therapeutic potential of this compound .

Scientific Research Applications

The biological activity of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromofuran-2-carboxylate has been explored in various studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Anticancer Potential : Preliminary investigations have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with similar structures have been linked to breast cancer cell line inhibition, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to influence cytokine production could be beneficial in conditions like rheumatoid arthritis .

Case Studies

Several case studies provide insights into the applications and efficacy of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Activity Assessment : In a controlled laboratory setting, derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent response with significant cell viability reduction at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.